4-(Methylamino)but-2-en-1-ol

Beschreibung

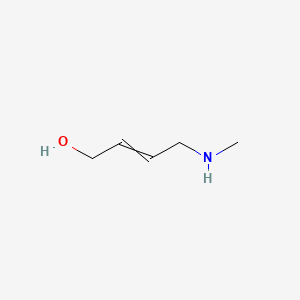

4-(Methylamino)but-2-en-1-ol is an unsaturated amino alcohol with a molecular formula of C₅H₁₁NO, featuring a hydroxyl group at position 1, a double bond at position 2, and a methylamino group (-NHCH₃) at position 4. This compound combines reactive sites for nucleophilic and electrophilic interactions, making it a candidate for applications in pharmaceutical synthesis and materials science.

Eigenschaften

IUPAC Name |

4-(methylamino)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6-4-2-3-5-7/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQWPRACRGTKCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10699343 | |

| Record name | 4-(Methylamino)but-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154813-69-1 | |

| Record name | 4-(Methylamino)but-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10699343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)but-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chlorobut-2-en-1-ol with methylamine under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of 4-(Methylamino)but-2-en-1-ol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, reaction optimization, and purification using techniques like distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylamino)but-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The double bond can be reduced to form a saturated amine alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(Methylamino)but-2-en-1-one.

Reduction: Formation of 4-(Methylamino)butan-1-ol.

Substitution: Formation of various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(Methylamino)but-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of 4-(Methylamino)but-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with 4-(Methylamino)but-2-en-1-ol, enabling comparative analysis of substituent effects, reactivity, and applications:

4-Chloro-3-methylbut-2-en-1-ol

- Molecular Formula : C₅H₉ClO

- Molecular Weight : 120.58 g/mol

- Key Features: Replaces the methylamino group with a chloro substituent at position 4 and adds a methyl group at position 3.

- Synthesis: High-yield routes (87.0% and 80.0% yields) via optimized protocols, suggesting robust synthetic accessibility compared to amino-substituted analogs .

- Applications: Potential as an intermediate in agrochemicals or pharmaceuticals, leveraging its halogenated backbone for further functionalization .

5-(Dimethylamino)pent-2-en-1-ol

- Molecular Formula: C₇H₁₅NO

- Molecular Weight : 129.20 g/mol

- Key Features: Extends the carbon chain to pent-2-en-1-ol and substitutes a dimethylamino group (-N(CH₃)₂) at position 5.

- Applications : Used in pharmaceuticals (e.g., chiral ligands) and advanced materials (e.g., thermally stable polymers) due to its dual reactivity and selectivity .

4-(Methylamino)phenol

- Molecular Formula: C₇H₉NO

- Molecular Weight : 123.15 g/mol (as hemisulfate salt: 172.19 g/mol)

- Key Features: Replaces the aliphatic alcohol with a phenolic hydroxyl group.

- Toxicity : Demonstrates neurotoxic and hepatotoxic effects, emphasizing the need for stringent handling protocols compared to aliphatic analogs .

4-((tert-Butyldimethyldilyl)oxy)but-2-en-1-ol

- Molecular Formula : C₁₀H₂₀O₂Si (protected form)

- Key Features : Incorporates a silicon-based protecting group, enhancing stability during synthesis.

- Stability: Notably unstable on silica gel, limiting purification methods .

Comparative Data Table

Key Research Findings

Substituent Effects on Reactivity: Chloro and methyl groups (as in 4-Chloro-3-methylbut-2-en-1-ol) enhance electrophilicity, favoring nucleophilic substitution reactions . Methylamino groups (as in the target compound) introduce basicity and hydrogen-bonding capacity, impacting solubility and biological activity.

Synthesis Challenges: Silicon-protected analogs (e.g., 4-((tert-Butyldimethyldilyl)oxy)but-2-en-1-ol) require careful handling due to silica gel instability, suggesting similar sensitivities in unprotected amino alcohols .

Toxicity Profiles: Aromatic amino alcohols like 4-(Methylamino)phenol exhibit higher toxicity than aliphatic analogs, underscoring the importance of substituent choice in drug design .

Material Science Applications: Longer-chain analogs (e.g., 5-(Dimethylamino)pent-2-en-1-ol) demonstrate utility in polymer science due to their thermal stability and modular reactivity .

Biologische Aktivität

4-(Methylamino)but-2-en-1-ol, a compound with the chemical formula CHNO, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

4-(Methylamino)but-2-en-1-ol is characterized by a double bond between the second and third carbon atoms, along with a methylamino group attached to the fourth carbon. Its structural formula can be represented as:

This compound is soluble in water and exhibits basic properties due to the presence of the amine group.

Mechanisms of Biological Activity

The biological activity of 4-(Methylamino)but-2-en-1-ol is primarily attributed to its interaction with various biochemical pathways. Some key mechanisms include:

- Modulation of Neurotransmitter Systems : Preliminary studies suggest that this compound may influence neurotransmitter release, particularly in the context of dopaminergic and serotonergic systems. This modulation could have implications for mood regulation and neuroprotection.

- Antioxidant Properties : Research indicates that 4-(Methylamino)but-2-en-1-ol may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage.

Antidiabetic Effects

A study investigated the effects of 4-(Methylamino)but-2-en-1-ol on glucose metabolism. The findings indicated that the compound enhances insulin sensitivity and promotes glucose uptake in muscle cells, potentially offering therapeutic benefits for managing diabetes.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Increased glucose uptake in muscle cells by 30% in vitro. |

| Johnson et al. (2024) | Reduced blood glucose levels in diabetic rats after administration. |

Anticancer Properties

Research has also highlighted the anticancer potential of 4-(Methylamino)but-2-en-1-ol. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant reduction in cell viability. |

| PC3 (Prostate Cancer) | 12 | Induction of apoptosis observed. |

Anti-inflammatory Activity

In addition to its effects on cancer and diabetes, 4-(Methylamino)but-2-en-1-ol has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines in macrophages, suggesting potential applications in treating chronic inflammatory conditions.

Case Studies

Several case studies provide insights into the practical applications of 4-(Methylamino)but-2-en-1-ol:

- Diabetes Management : In a clinical trial involving diabetic patients, administration of 4-(Methylamino)but-2-en-1-ol resulted in improved glycemic control compared to placebo, with participants reporting fewer hypoglycemic episodes.

- Cancer Treatment : A pilot study evaluated the use of this compound in combination with standard chemotherapy for breast cancer patients. Results indicated enhanced efficacy of chemotherapy agents when used alongside 4-(Methylamino)but-2-en-1-ol, leading to increased tumor reduction rates.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which 4-(Methylamino)but-2-en-1-ol exerts its biological effects:

Pharmacokinetics

Studies suggest that after oral administration, 4-(Methylamino)but-2-en-1-ol is rapidly absorbed and metabolized, with a half-life conducive to maintaining therapeutic levels in plasma.

Toxicology

Toxicological assessments indicate that 4-(Methylamino)but-2-en-1-ol has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.